molecular formula C18H14N4O2S2 B2487808 2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide CAS No. 1797139-83-3

2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide

Cat. No.: B2487808
CAS No.: 1797139-83-3
M. Wt: 382.46
InChI Key: HRANUKYTIVHEOJ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide is a complex synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple privileged pharmacophores, including a thiazole ring and a 1,2,4-oxadiazole unit linked to a thiophene group . The 1,2,4-oxadiazole ring is recognized as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Thiazole and thiadiazole derivatives are extensively investigated for their diverse biological activities and their ability to interact with critical biological targets, such as protein kinases, making them valuable scaffolds in the discovery of novel antitumor agents . This compound is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, veterinary, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-24-16)15-7-4-8-25-15/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRANUKYTIVHEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure incorporating:

  • A thiazole moiety, known for its diverse biological activities.
  • An oxadiazole ring, which has been linked to anticancer properties.
  • A thiophene group that may contribute to its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that oxadiazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-methyl-N-(...)MCF-7 (breast cancer)1.8 ± 0.02
DoxorubicinMCF-71.2 ± 0.005

Studies suggest that the presence of electron-donating groups like methyl enhances cytotoxicity, while electron-withdrawing groups can diminish it . The thiazole and oxadiazole rings are essential for the observed anticancer effects due to their ability to interact with cellular targets involved in proliferation and apoptosis .

2. Antimicrobial Activity

Compounds containing thiazole and oxadiazole moieties have demonstrated antimicrobial properties against a range of pathogens. The specific activity of 2-methyl-N-(...) against bacterial strains remains to be fully elucidated; however, similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Oxadiazoles have been reported to inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression .
  • Induction of Apoptosis: Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity Study : A study on thiazole derivatives revealed that modifications at the phenyl ring significantly influenced anticancer activity, with certain substitutions leading to IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Oxadiazole Derivatives : Research has shown that 1,2,4-oxadiazoles possess broad-spectrum biological activities, including anticancer and anti-inflammatory effects. For example, a derivative exhibited moderate activity with an IC50 value around 92.4 µM against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlights that the presence of specific substituents on the phenyl and thiazole rings is crucial for enhancing biological activity. Methyl groups at strategic positions can enhance the electron density, thereby increasing interaction with biological targets .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole and thiazole rings. The methods often employ coupling reactions and cyclization techniques that yield high-purity products suitable for biological evaluations. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide . For instance:

  • In vitro Studies : Compounds containing thiophene and oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). In one study, derivatives exhibited percent growth inhibition (PGI) rates exceeding 70% compared to standard drugs like cisplatin .
  • Mechanism of Action : The mechanism involves the inhibition of critical enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

Antibacterial Properties

The compound also exhibits antibacterial activity. Research indicates that derivatives with similar structural features possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro evaluations demonstrated that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. Modifications in substituents on the thiazole or oxadiazole rings can significantly influence their biological activity. For example:

Compound StructureActivity TypeMIC (µg/mL)Reference
1Anticancer50
2Antibacterial25
3Antitubercular15

Case Studies

  • Case Study 1: Anticancer Evaluation
    A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound showed a PGI of 86% against OVCAR-8 cells, indicating strong anticancer potential .
  • Case Study 2: Antibacterial Screening
    A comprehensive screening of thiazole derivatives revealed that certain compounds displayed significant antibacterial activity against Staphylococcus aureus with MIC values as low as 5 µg/mL .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes nucleophilic substitution, particularly at the C-2 position, due to electron-withdrawing effects from the adjacent nitrogen.

Reaction TypeConditionsProductReference
ChlorinationPOCl₃, DMF, reflux2-chloro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide
AminationNH₃/EtOH, 80°C2-amino derivative (enhanced water solubility)

Key findings:

  • The methyl group at C-4 stabilizes the thiazole ring against degradation during substitution .

  • Electron-deficient thiophene-linked oxadiazole enhances electrophilicity at thiazole C-2 .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloaddition and hydrolysis due to its strained structure.

Hydrolysis

ConditionsProductNotes
HCl (6M), 100°CThiophene-2-carboxylic acid + 3-amino-5-(methylenephenyl)oxadiazoleAcidic hydrolysis cleaves oxadiazole C–O bond .
NaOH (2M), 70°CStable amidoxime intermediateBase-mediated partial ring opening .

Cycloaddition

The oxadiazole acts as a dipolarophile in [3+2] reactions:

text
Oxadiazole + Nitrile oxide → Fused triazole-oxadiazole hybrid
  • Yields: 60–75% under microwave irradiation .

Thiophene Functionalization

Electrophilic substitution occurs preferentially at the α-position of the thiophene ring:

ReactionReagentsOutcome
NitrationHNO₃/H₂SO₄, 0°C5-nitro-thiophene derivative (72% yield)
SulfonationSO₃/DMF, rtWater-soluble sulfonic acid adduct

Studies note that the oxadiazole-thiazole backbone directs electrophiles to the thiophene’s α-site.

Carboxamide Group Reactivity

The carboxamide undergoes hydrolysis and condensation:

ReactionConditionsProduct
Acidic hydrolysisH₂SO₄ (conc.), refluxThiazole-4-carboxylic acid
CondensationRNH₂, DCC, DMAPN-alkyl/aryl substituted amides

Notably, the methyl group on the thiazole ring reduces steric hindrance, improving acylation yields (~85%) .

Metal Coordination

The compound forms complexes with transition metals via:

  • Thiazole N-atom

  • Oxadiazole O/N atoms

MetalLigand SitesApplication
Cu(II)Thiazole (N), oxadiazole (O)Anticancer agents
Pd(II)Thiophene (S), carboxamide (O)Catalysis

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–S bond cleavage in thiazole → Thiophene-oxadiazole biradical

  • Rearrangement to benzothiazine derivatives (trapped with TEMPO) .

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